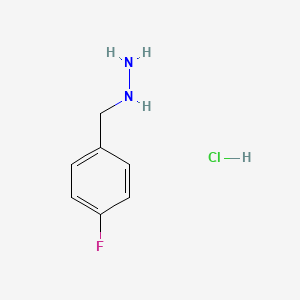

(4-Fluorobenzyl)hydrazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-fluorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWGDVFENPNFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649527 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-05-9 | |

| Record name | Hydrazine, [(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine Hydrochloride for Drug Discovery Professionals

Introduction

(4-Fluorobenzyl)hydrazine hydrochloride is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. Its unique structural features, including the reactive hydrazine moiety and the fluorine-substituted benzyl group, make it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability.

This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It will cover its chemical and physical properties, a detailed synthesis protocol, its critical role in the synthesis of drug candidates, and essential safety and handling information. The aim is to equip scientists with the foundational knowledge required to effectively utilize this valuable reagent in their research and development endeavors.

Core Properties of this compound

This compound is a white to off-white solid. It is important to note that this compound is associated with two commonly used CAS numbers: 51859-98-4 and 1059626-05-9 .[1][2] Researchers should be aware of this when sourcing the material and consulting literature.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ClFN₂ | [3][4] |

| Molecular Weight | 176.62 g/mol | [3][4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | Data not consistently available; some sources indicate decomposition upon heating. | [5][6] |

| Solubility | Soluble in water. | [6] |

| Storage Temperature | 2-8°C, under an inert atmosphere. | [2][7] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 4-fluorobenzyl chloride with an excess of hydrazine hydrate. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from the synthesis of similar benzylhydrazine derivatives.

Materials:

-

4-Fluorobenzyl chloride

-

Hydrazine hydrate (98%)

-

Ethanol, absolute

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (NaOH) solution (50%)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzyl chloride (0.01 mol) in absolute ethanol (8 mL).

-

Prepare a solution of hydrazine hydrate (6 mL, 0.12 mol) in absolute ethanol (12 mL) in a separate beaker and place it in the round-bottom flask.

-

Slowly add the 4-fluorobenzyl chloride solution dropwise to the hydrazine hydrate solution with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

After 24 hours, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add a 50% aqueous solution of NaOH (0.12 mL) to neutralize any excess acid and liberate the free hydrazine base.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and bubble dry hydrogen chloride gas through the ethereal solution, or add a calculated amount of concentrated hydrochloric acid dropwise with stirring.

-

The this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, a singlet for the benzylic methylene (CH₂) protons, and broad signals for the hydrazine (NH-NH₂) protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling, and a peak for the benzylic carbon.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazine group (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).[8]

Diagram of the Synthesis Workflow:

References

- 1. 1059626-05-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 1059626-05-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 7. 1059626-05-9|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine Hydrochloride: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of (4-Fluorobenzyl)hydrazine hydrochloride, a key intermediate in synthetic and medicinal chemistry. The strategic incorporation of a fluorine atom onto the benzyl moiety significantly influences the physicochemical and pharmacokinetic properties of derivative molecules, making this compound a valuable building block for drug discovery and development. This document details the compound's core properties, provides a validated synthesis protocol with mechanistic insights, outlines robust analytical methods for characterization and quality control, and explores its primary applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Strategic Role of Fluorinated Hydrazines in Drug Discovery

Hydrazine derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. The introduction of a fluorine atom, as seen in (4-Fluorobenzyl)hydrazine, is a well-established strategy in medicinal chemistry to modulate a molecule's biological profile. Fluorine can alter properties such as pKa, metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Specifically, benzylhydrazines serve as crucial precursors for compounds targeting neurological conditions, among other therapeutic areas.[2] this compound offers a stable, crystalline form of the reactive freebase, making it ideal for storage and use in multi-step synthetic pathways.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is paramount for its effective use. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉FN₂·HCl (or C₇H₁₀ClFN₂) | [3][4] |

| Molecular Weight | 176.62 g/mol | [3] |

| CAS Number | 51859-98-4 / 1059626-05-9 | [3][4] |

| Appearance | Solid (typically a white to off-white powder) | |

| InChI Key | CQWGDVFENPNFJH-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1CN)F.Cl |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 4-fluorobenzyl chloride with a hydrazine source. This nucleophilic substitution reaction is a standard and efficient method for creating substituted hydrazines.

Synthesis Workflow Overview

The overall process involves the direct alkylation of hydrazine with the corresponding benzyl halide, followed by salt formation to yield the stable hydrochloride product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of substituted benzylhydrazines.[5]

Materials:

-

4-Fluorobenzyl chloride

-

Hydrazine hydrate (99%)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated or as a solution in isopropanol/ether)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (4.0 equivalents) in ethanol.

-

Expert Insight: Using a significant excess of hydrazine hydrate is crucial. It maximizes the yield of the desired monosubstituted product and minimizes the formation of the bis-(4-fluorobenzyl)hydrazine byproduct by statistical probability.

-

-

Addition of Electrophile: Cool the hydrazine solution in an ice bath to 0-5 °C. Slowly add a solution of 4-fluorobenzyl chloride (1.0 equivalent) in ethanol dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: This exothermic reaction is temperature-controlled to prevent side reactions and ensure selective mono-alkylation.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours to ensure the reaction goes to completion.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Resuspend the resulting residue in a mixture of dichloromethane (DCM) and saturated sodium bicarbonate solution. Transfer to a separatory funnel and extract the aqueous layer twice more with DCM.

-

Trustworthiness: The bicarbonate wash is a self-validating step. It neutralizes any remaining hydrazine hydrochloride salts and excess acid, ensuring the organic phase contains only the freebase form of the product, which is essential for proper isolation.

-

-

Drying and Isolation of Freebase: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-Fluorobenzyl)hydrazine as a crude oil or solid.

-

Salt Formation: Dissolve the crude freebase in a minimal amount of cold diethyl ether or isopropanol. Slowly add a solution of HCl in ether/isopropanol dropwise with vigorous stirring.

-

Product Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Workflow

A multi-technique approach ensures unambiguous verification of the final product.

Caption: Standard analytical workflow for compound verification.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons on the fluorophenyl ring (typically complex multiplets between 7.0-7.5 ppm), a singlet for the benzylic CH₂ group (around 4.0 ppm), and broad, exchangeable signals for the NH and NH₂ protons.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the benzylic CH₂ and the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (J C-F).

-

¹⁹F NMR: Will display a singlet, confirming the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the molecular ion peak for the freebase [M+H]⁺ at approximately m/z 141.08, corresponding to the formula C₇H₁₀FN₂⁺.

-

Infrared (IR) Spectroscopy: Will exhibit characteristic N-H stretching bands (typically broad, in the 3100-3400 cm⁻¹ region), C-H stretches for the aromatic and aliphatic groups, and a strong C-F stretching band (around 1220-1240 cm⁻¹).

Chromatographic Methods

Chromatographic techniques are essential for determining the purity of the compound.[6][7]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the standard method. A typical mobile phase would be a gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA). Purity is determined by integrating the peak area of the product relative to any impurities, detected typically by a UV detector at ~254 nm.

-

Gas Chromatography (GC): Due to the polar and potentially thermally labile nature of hydrazine salts, GC analysis often requires derivatization to form a more volatile and stable analyte.[6] However, GC-MS can be a powerful tool for identifying volatile impurities from the synthesis.

Applications in Research and Development

This compound is a valuable intermediate primarily used in:

-

Medicinal Chemistry: It is a key precursor for synthesizing tryptamine derivatives and other nitrogen-containing heterocycles.[2] These structures form the core of many drugs developed for neurological disorders, including migraine treatments.[2]

-

Organic Synthesis: The hydrazine moiety is highly reactive and can be used in a variety of transformations to create C-N and N-N bonds, essential for building complex molecular architectures.[5]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this compound can be used to develop novel pesticides and herbicides.[5]

Safety and Handling

This compound is classified as an acute oral toxicant (GHS07) and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational reagent whose value is underscored by the strategic importance of fluorine in modern drug design. Its straightforward synthesis and versatile reactivity make it an indispensable tool for chemists. A thorough understanding of its properties, coupled with robust analytical verification, ensures its successful application in the development of novel chemical entities with enhanced therapeutic potential.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 1059626-05-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. evitachem.com [evitachem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (4-Fluorobenzyl)hydrazine hydrochloride in Common Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

(4-Fluorobenzyl)hydrazine hydrochloride is a substituted hydrazine derivative of interest in medicinal chemistry and organic synthesis. As with any API, its solubility profile is a critical physical property that must be thoroughly characterized. The hydrochloride salt form suggests enhanced aqueous solubility compared to the free base, but its behavior in organic solvents—essential for synthesis, purification, and the formulation of non-aqueous delivery systems—is more complex.[1]

This guide is structured to empower the research scientist with the foundational knowledge and practical tools to approach the solubility determination of this compound systematically. We will move from theoretical prediction to experimental validation, emphasizing the causal relationships between molecular structure, solvent properties, and dissolution.

Theoretical Framework: Predicting Solubility Behavior

A robust understanding of the underlying physicochemical principles allows for a rational approach to solvent selection, saving significant time and resources.[2][3]

Molecular Structure Analysis of this compound

The solubility of a solute is governed by the interplay of its intermolecular forces with those of the solvent. The structure of this compound presents several key features:

-

Ionic Character : As a hydrochloride salt, the molecule is ionic. The protonated hydrazine moiety and the chloride counter-ion create strong ion-dipole interactions, which are best satisfied by polar solvents.[1]

-

Aromatic Ring : The fluorobenzyl group provides a non-polar, hydrophobic region, suggesting some affinity for solvents with aromatic or hydrocarbon character.

-

Hydrazine Moiety : The -NH-NH3+ group is capable of strong hydrogen bonding, both as a donor and an acceptor.[4] This feature is critical for interactions with protic solvents.

-

Fluorine Substitution : The fluorine atom is highly electronegative, contributing to the molecule's overall polarity and dipole moment.

Based on these features, a bifurcated solubility profile is expected: high solubility in polar protic solvents that can solvate the ions and engage in hydrogen bonding, and lower solubility in non-polar, aprotic solvents.[5]

The Principle of "Like Dissolves Like" Quantified

While "like dissolves like" is a useful heuristic, more quantitative methods are required for precise solvent selection. Polarity is a key "like" property, often indicated by a solvent's dielectric constant; solvents with a dielectric constant greater than 5 are generally considered polar.[5]

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) .[6][7][8] HSP deconstructs the total cohesive energy of a substance into three components:

-

δd : Energy from dispersion forces.

-

δp : Energy from polar forces.

-

δh : Energy from hydrogen bonding forces.

Each molecule (solute or solvent) can be described as a point in a three-dimensional "Hansen space".[8] The fundamental principle is that substances with similar HSP coordinates (a small "distance" in Hansen space) are likely to be miscible.[2][6][8] While the HSP for this compound is not published, it can be estimated experimentally by testing its solubility in a range of characterized solvents.

A Rational Approach to Solvent Selection

The following workflow provides a structured method for selecting candidate solvents for experimental testing, moving from broad categories to specific examples.

Caption: A logical workflow for selecting test solvents.

Based on this logic, solvents can be categorized for testing:

| Solvent Category | Rationale for Inclusion | Examples for Testing |

| Polar Protic | High polarity and hydrogen bonding capability should effectively solvate the ionic salt and hydrazine group. | Water, Methanol, Ethanol, Isopropanol |

| Polar Aprotic | Possess high dipole moments to solvate ions but lack H-bond donating ability. Solubility is expected but may be less than protic solvents. | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone |

| Non-Polar | Lack of polarity and H-bonding makes them poor candidates for solvating an ionic salt. Expected to be poor solvents. | Toluene, Hexanes, Dichloromethane (DCM), Diethyl Ether |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust, standardized method for quantitatively determining the equilibrium solubility of this compound. This method is adapted from industry best practices and regulatory guidelines.[9][10][11][12]

Materials and Equipment

-

This compound (ensure purity and consistent polymorphic form)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (4-decimal places)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or rotator (e.g., orbital shaker) set to 25 °C (or other desired temperature)

-

Centrifuge

-

Syringe filters (0.22 µm, ensure chemical compatibility with solvent)

-

Volumetric flasks and pipettes

-

Validated analytical method (e.g., HPLC-UV) for quantification

Step-by-Step Methodology

-

Preparation : Add an excess amount of the solid API to a pre-weighed vial. The goal is to ensure a saturated solution with undissolved solid remaining at equilibrium. A starting point could be ~50 mg of API in 2 mL of solvent.

-

Equilibration : Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the slurries for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to sample at intermediate time points (e.g., 4, 8, 24 hours) to confirm that the concentration has plateaued.[11]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed in the shaker for at least 30 minutes to let the excess solid settle.

-

Sample Collection : Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a chemically compatible 0.22 µm syringe filter to remove all undissolved solids.

-

Dilution : Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted samples using a validated HPLC-UV or other suitable method to determine the concentration of the dissolved API.

-

Calculation : Calculate the solubility, typically expressed in mg/mL or g/L, by accounting for the dilution factor.

Self-Validation and Trustworthiness

-

Visual Confirmation : Before and after equilibration, visually confirm that excess solid is present in each vial.

-

Equilibrium Confirmation : Ensure the measured concentration does not significantly change between the final two time points of the study.[11]

-

Stability : The stability of the API in the solvent over the duration of the experiment should be confirmed, as degradation can lead to inaccurate solubility measurements.[10][12]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear, tabular format. While experimental data for this specific compound is not available to present, a template for reporting is provided below.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | Polar Protic | High | (To be determined) |

| Methanol | Polar Protic | High | (To be determined) |

| Ethanol | Polar Protic | High | (To be determined) |

| DMSO | Polar Aprotic | Moderate | (To be determined) |

| Acetonitrile | Polar Aprotic | Low to Moderate | (To be determined) |

| Acetone | Polar Aprotic | Low | (To be determined) |

| Dichloromethane | Non-Polar | Very Low | (To be determined) |

| Toluene | Non-Polar | Very Low | (To be determined) |

| Hexane | Non-Polar | Very Low / Insoluble | (To be determined) |

Interpretation: The experimental results should be analyzed in the context of the theoretical framework. For instance, high solubility in methanol and ethanol would confirm the importance of both polarity and hydrogen bonding. Lower but significant solubility in DMSO would highlight the role of polarity in the absence of protic interactions. Very low solubility in toluene and hexane would validate the unsuitability of non-polar solvents for this ionic compound.

Conclusion for the Field

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the solubility of this compound. By integrating a theoretical understanding of its physicochemical properties with a robust experimental protocol, scientists can efficiently generate the reliable solubility data necessary for informed decision-making in process development, formulation, and analytical method design. The principles and methodologies outlined herein are broadly applicable to other polar, ionic APIs, serving as a foundational approach to one of the most critical aspects of pharmaceutical science.

References

- 1. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 2. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. kinampark.com [kinampark.com]

- 7. specialchem.com [specialchem.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. who.int [who.int]

- 12. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Chemical Stability and Storage of (4-Fluorobenzyl)hydrazine hydrochloride

Introduction: (4-Fluorobenzyl)hydrazine hydrochloride (CAS No: 1059626-05-9; Molecular Formula: C₇H₁₀ClFN₂) is a substituted benzylhydrazine derivative that serves as a critical intermediate and building block in modern pharmaceutical synthesis.[1] Hydrazine derivatives are foundational to the construction of complex molecular frameworks, particularly in the development of novel therapeutics in areas such as oncology and anti-inflammatory agents.[2] The integrity and purity of this reagent are paramount for the success of multi-step synthetic campaigns, directly impacting reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the chemical stability profile of this compound. It moves beyond simple storage instructions to explain the underlying chemical principles that dictate its stability. We will explore its vulnerabilities to atmospheric conditions, temperature, and light, and present field-proven protocols for its storage, handling, and stability verification. This document is intended for researchers, process chemists, and quality control specialists who rely on the consistent performance of this vital synthetic precursor.

Section 1: Physicochemical Properties Summary

A foundational understanding of the compound's basic properties is essential before delving into its stability. The hydrochloride salt form significantly influences its physical characteristics, such as solubility and handling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 1059626-05-9 | [3][4][5] |

| Molecular Formula | C₇H₁₀ClFN₂ | [3] |

| Molecular Weight | 176.62 g/mol | [1][3] |

| Appearance | Solid, crystalline powder | |

| Form | Hydrochloride Salt | [3] |

Section 2: Chemical Stability Profile

While generally stable under ideal conditions, the chemical structure of this compound contains moieties that are susceptible to specific degradation pathways.[3] Understanding these vulnerabilities is the key to preventing reagent spoilage and ensuring experimental reproducibility.

Core Vulnerabilities & Mechanistic Insights

-

Oxidative Degradation: The hydrazine functional group (-NHNH₂) is a potent reducing agent.[6] This makes it highly susceptible to oxidation, particularly from atmospheric oxygen. This is the most significant and rapid degradation pathway. The reaction can be catalyzed by trace metal impurities and leads to the formation of various byproducts, compromising the compound's purity. From a mechanistic standpoint, oxidation can proceed through radical intermediates, leading to cleavage of the N-N bond or the formation of diazene derivatives.

-

Hygroscopicity and Moisture: The hydrochloride salt form, while enhancing solubility in polar solvents, also imparts a hygroscopic nature.[7] Absorbed moisture does not typically cause direct hydrolysis of the stable benzyl-hydrazine bond under neutral conditions, but it acts as a catalyst and medium for other degradation reactions. It can accelerate oxidation and may lead to physical changes in the material, such as clumping, which complicates accurate weighing and handling.

-

Photosensitivity: Hydrazine derivatives can be sensitive to light, particularly UV radiation.[8] Photons can provide the activation energy necessary to initiate radical-based degradation pathways. While the fluorobenzyl group offers some stability, prolonged exposure to light should be considered a risk and is a condition to be avoided.[8]

-

Thermal Sensitivity: Although the compound is a solid with a high melting point, elevated temperatures can induce decomposition.[7] Thermal degradation can result in the release of hazardous gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][8] Therefore, exposure to high heat or localized heat sources must be strictly avoided.

Chemical Incompatibilities

To prevent violent reactions and degradation, this compound must be stored separately from the following classes of chemicals:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, hypochlorites). Contact can cause immediate and potentially explosive reactions due to the reducing nature of the hydrazine moiety.[3][6]

-

Acids, Acid Chlorides, and Acid Anhydrides: While it is a hydrochloride salt, contact with other strong acids or reactive acylating agents can lead to vigorous, exothermic reactions.[3]

-

Metal Oxides: Contact with certain metal oxides, such as those of iron or copper, can catalyze the decomposition of hydrazine.[6]

Section 3: Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks identified in the chemical stability profile. Adherence to these guidelines is critical for maintaining the long-term integrity of the compound.

Optimal Storage Conditions

For maximum shelf life, which can be up to three years under ideal conditions, the following storage protocol is mandatory.[9]

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Avoids thermal decomposition while preventing the potential for moisture condensation that can occur with refrigeration if not properly equilibrated. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | CRITICAL: Prevents the primary degradation pathway of oxidation by displacing atmospheric oxygen.[6][7] |

| Light | Keep in Dark | Prevents light-induced degradation. Use of amber glass vials stored inside a cabinet is recommended.[8] |

| Container | Tightly Sealed, Inert Material | Must be stored in a tightly sealed container (e.g., amber glass bottle with a PTFE-lined cap) to prevent moisture ingress and oxygen exposure.[7][10] |

Standard Handling Workflow

Proper technique during handling is as crucial as long-term storage. All handling should be performed in a well-ventilated fume hood.[10][11]

-

Equilibration: If the container has been stored in a cooler location, allow it to equilibrate fully to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Operations: For sensitive applications, perform weighing and dispensing operations inside a glovebox under an inert atmosphere.

-

Rapid Dispensing: If a glovebox is unavailable, minimize the time the container is open to the air. Have all necessary tools and vials ready before opening the primary container.

-

Inert Gas Purge: After dispensing the required amount, flush the container's headspace with a gentle stream of nitrogen or argon before tightly resealing the cap.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[3][11]

Section 4: Experimental Workflow for Stability Assessment

To ensure the trustworthiness of experimental results, researchers should have a self-validating system to assess the quality of their this compound, especially for aged batches or before commencing a critical synthesis.

Protocol for Quality Verification

This workflow outlines a standard procedure for establishing a baseline and monitoring the stability of the compound over time.

-

Initial Characterization (Time = 0):

-

Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity percentage and identify any existing minor impurities. This chromatogram serves as the primary baseline.

-

Structural Verification: Confirm the chemical structure using ¹H NMR and ¹³C NMR spectroscopy.

-

Water Content: Perform Karl Fischer titration to quantify the initial water content. An increase over time is a key indicator of improper storage.

-

-

Forced Degradation (Stress Testing):

-

To understand potential degradation products, subject small samples of the material to stress conditions (e.g., 60°C, 75% relative humidity, UV light exposure) for a short period.

-

Analyze the stressed samples by HPLC-MS to identify the mass of potential degradants, providing insight into degradation pathways.

-

-

Long-Term Stability Study:

-

Store an aliquot of the compound under the recommended conditions (Section 3).

-

At defined intervals (e.g., 3, 6, 12, 24 months), re-test the sample using the same HPLC and Karl Fischer methods established at Time = 0.

-

Compare the results to the initial baseline to detect any changes in purity or water content. A significant change indicates that the storage conditions are inadequate or the material has reached the end of its effective shelf life.

-

Visualization of the Stability Assessment Workflow

The following diagram illustrates the logical flow for a comprehensive stability assessment program.

Caption: Logical workflow for the comprehensive stability assessment of this compound.

Conclusion

This compound is a robust chemical intermediate when its inherent chemical vulnerabilities are respected. Its stability is not a passive property but is actively maintained through rigorous adherence to proper storage and handling protocols. The primary threats to its integrity are oxidation and moisture, both of which can be effectively mitigated by storage under a dry, inert atmosphere. By implementing the scientifically-grounded procedures outlined in this guide, researchers and drug development professionals can ensure the reliability of this compound, leading to more consistent, reproducible, and successful scientific outcomes.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. capotchem.com [capotchem.com]

- 4. 1059626-05-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 1059626-05-9 [chemicalbook.com]

- 6. arxada.com [arxada.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. labsolu.ca [labsolu.ca]

- 10. echemi.com [echemi.com]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

Harnessing the Therapeutic Potential of (4-Fluorobenzyl)hydrazine Hydrochloride Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The hydrazone scaffold (–CO–NH–N=) represents a cornerstone in medicinal chemistry, lauded for its synthetic accessibility and broad spectrum of pharmacological activities.[1][2] When derivatized from (4-Fluorobenzyl)hydrazine hydrochloride, this scaffold gains unique physicochemical properties imparted by the fluorinated aromatic ring, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the synthetic strategies, key biological activities including antidepressant, antimicrobial, and anticancer effects, and the underlying structure-activity relationships that govern their therapeutic potential. This document is structured to provide not just data, but a causal understanding of experimental design and mechanistic action, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of the (4-Fluorobenzyl)hydrazine Scaffold

Hydrazine derivatives and their corresponding hydrazones are a privileged class of compounds in drug discovery, forming the backbone of numerous clinically significant agents.[1][3] The core reactivity of the hydrazine group allows for straightforward condensation reactions with a vast array of carbonyl compounds (aldehydes and ketones), enabling the rapid generation of diverse chemical libraries.

The introduction of a 4-fluorobenzyl moiety is a deliberate strategic choice in rational drug design. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

-

Lipophilicity & Permeability: Fluorine substitution can enhance lipophilicity, which may improve membrane permeability and blood-brain barrier penetration—a critical factor for neurological drug targets.[4]

-

Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in unique electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.

This guide will systematically unpack the evidence supporting the therapeutic exploration of derivatives built upon the this compound core.

Synthetic Strategy: Accessing Chemical Diversity

The primary route to synthesizing a diverse library of (4-Fluorobenzyl)hydrazine derivatives is through the condensation of the parent hydrazine with various aldehydes or ketones. This reaction, typically catalyzed by a small amount of acid, results in the formation of a stable hydrazone C=N bond.[5][6]

General Synthesis Workflow

The versatility of this reaction allows for the incorporation of a wide range of substituents (R1 and R2), which is fundamental to exploring the structure-activity relationship (SAR).

Caption: General workflow for synthesizing (4-Fluorobenzyl)hydrazone derivatives.

Experimental Protocol: General Synthesis of a (4-Fluorobenzyl)hydrazone Derivative

This protocol provides a representative method for the synthesis.

-

Solubilization: Dissolve one molar equivalent of this compound in a suitable solvent, such as ethanol or methanol.

-

Reactant Addition: Add a slight molar excess (1.1 equivalents) of the desired aldehyde or ketone to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by filtration. Wash with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure hydrazone derivative.[7]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][9]

Key Biological Activities and Mechanistic Insights

The derivatization of (4-Fluorobenzyl)hydrazine unlocks a wide array of potential biological activities. The following sections detail the most prominent areas of investigation, supported by experimental evidence and protocols.

Antidepressant Activity via Monoamine Oxidase (MAO) Inhibition

The hydrazine moiety is a classic pharmacophore for inhibitors of monoamine oxidase (MAO), an enzyme critical in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][3] Inhibition of MAO increases the synaptic concentration of these monoamines, which is a well-established mechanism for antidepressant action.[1][10]

Mechanism of Action: Hydrazine-based inhibitors can act reversibly or irreversibly. Irreversible inhibitors typically form a covalent bond with the FAD cofactor of the MAO enzyme, leading to sustained inactivation. Reversible inhibitors, on the other hand, bind non-covalently, offering a potentially better safety profile by reducing the risk of side effects associated with irreversible inhibition.[9] Studies on acyl-hydrazone derivatives have demonstrated potent, competitive, and reversible MAO-B inhibition.[4][6] The 4-fluoro substitution on the benzyl ring often contributes to high MAO-B inhibitory activity.[4]

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 6. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Influence of Para-Fluorination on the Reactivity and Physicochemical Profile of (4-Fluorobenzyl)hydrazine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the properties of bioactive compounds. This technical guide provides an in-depth analysis of (4-Fluorobenzyl)hydrazine hydrochloride, a versatile building block, to elucidate the multifaceted role of the para-fluorine atom. We will dissect the electronic effects—both inductive and mesomeric—that the fluorine substituent exerts on the molecule's aromatic core and distal hydrazine moiety. Furthermore, this guide explores how these electronic perturbations translate into significant modifications of key physicochemical properties, including basicity (pKa), lipophilicity, and, critically, metabolic stability. The impact of these changes on the chemical reactivity of the hydrazine group, particularly in seminal reactions like hydrazone formation, is examined in detail. By synthesizing mechanistic principles with practical experimental considerations, this document serves as a comprehensive resource for scientists leveraging fluorinated synthons in drug discovery and development.

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

Fluorine has ascended to a position of strategic importance in drug design, an ascent attributable to its unique combination of properties.[1] Despite being the smallest halogen, its extreme electronegativity and the strength of the carbon-fluorine (C-F) bond allow for profound modulation of a molecule's electronic landscape, conformation, lipophilicity, and metabolic fate.[1][2] These modifications are rarely neutral; they often lead to marked improvements in potency, selectivity, and pharmacokinetic profiles.[3] Consequently, the prevalence of fluorinated compounds among FDA-approved drugs has steadily increased, underscoring the value of this "magic bullet" atom.[4]

This guide focuses on this compound to provide a granular examination of fluorine's influence. This compound is an excellent model system, containing a reactive hydrazine functional group tethered to a fluorinated aromatic ring. Understanding how the para-fluorine atom dictates the behavior of this molecule offers a transferable framework for predicting and exploiting the effects of fluorination in more complex systems.

The Electronic Tug-of-War: Fluorine's Influence on the Aromatic System

The electronic character of the 4-fluorobenzyl group is a direct consequence of the dual nature of the fluorine substituent. It engages in a simultaneous push-pull of electron density, a phenomenon that is critical to understanding its reactivity.

The Inductive Effect (-I)

As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[5][6] This inductive withdrawal polarizes the C-F bond, creating a dipole and reducing electron density at the ipso-carbon and, to a lesser extent, throughout the benzene ring and along the benzylic methylene bridge. This effect is transmitted through bonds and diminishes with distance.[7]

The Mesomeric Effect (+M)

Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system, an electron-donating resonance or mesomeric effect.[8] This donation increases electron density specifically at the ortho and para positions of the ring. While this effect is generally weaker than the inductive pull for halogens, it is crucial for directing the regioselectivity of certain reactions.[8][9]

Net Electronic Impact

In the case of fluorobenzene derivatives, the potent inductive (-I) effect dominates over the weaker mesomeric (+M) effect. The net result is that the aromatic ring is deactivated (made more electron-poor) compared to unsubstituted benzene. However, the +M effect is still influential enough to direct potential electrophilic attack to the ortho and para positions. For (4-Fluorobenzyl)hydrazine, this net electron withdrawal by the fluorobenzyl group lowers the electron density on the hydrazine nitrogens, a key factor governing their reactivity.

Caption: Logical flow of fluorine's electronic influence.

Modulation of Physicochemical Properties

The electronic perturbations caused by fluorine directly translate into tangible changes in the molecule's bulk properties, which are of paramount importance in drug development.

Impact on Basicity (pKa)

The basicity of the hydrazine moiety is a function of the availability of its nitrogen lone pairs for protonation. The strong electron-withdrawing nature of the 4-fluorobenzyl group pulls electron density away from the hydrazine nitrogens, making them less available to accept a proton. This results in a lower pKa value (increased acidity of the conjugate acid) compared to the non-fluorinated analogue, benzylhydrazine.[5] This reduction in basicity can be advantageous for drug candidates, as a less basic compound is less likely to be protonated at physiological pH, potentially improving its ability to cross lipid membranes.[5]

| Property | Benzylhydrazine (Predicted) | (4-Fluorobenzyl)hydrazine (Predicted) | Rationale for Change |

| pKa (of conjugate acid) | ~7.6 | ~7.1 | The electron-withdrawing fluorine atom reduces the electron density on the hydrazine nitrogens, lowering their basicity. |

| LogP (Lipophilicity) | ~0.7 | ~1.1 | Fluorine substitution generally increases lipophilicity, enhancing partitioning into nonpolar environments. |

Note: pKa and LogP values are estimations and can vary based on the prediction algorithm and experimental conditions.

Lipophilicity and Membrane Permeability

Replacing a hydrogen atom with fluorine typically increases a molecule's lipophilicity (LogP).[1][2] This enhanced lipophilicity can improve a drug's absorption, distribution, and ability to permeate biological membranes, including the blood-brain barrier. However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.[1]

Metabolic Stability: Blocking P450 Oxidation

One of the most celebrated applications of fluorination in drug design is the enhancement of metabolic stability.[4] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the electron-rich para position, leading to rapid clearance of the drug. The C-F bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) and resistant to enzymatic cleavage.[5] Placing a fluorine atom at this metabolically vulnerable "soft spot" effectively blocks this degradation pathway, which can significantly increase the drug's in vivo half-life and overall exposure.[1][6]

Caption: Fluorine's role in blocking metabolic oxidation.

Reactivity of the Hydrazine Moiety

The electronic and steric properties imparted by the 4-fluorobenzyl group directly influence the chemical behavior of the hydrazine functional group.

Nucleophilicity

Hydrazines are generally considered potent nucleophiles, a property sometimes attributed to the "alpha effect"—repulsion between adjacent lone pairs that raises the energy of the highest occupied molecular orbital (HOMO), making the electrons more available for donation.[10] However, as established, the inductive pull from the fluorinated ring diminishes the nucleophilicity of the hydrazine in (4-Fluorobenzyl)hydrazine compared to its non-fluorinated counterpart. This attenuation means that reactions may require slightly more forcing conditions (e.g., longer reaction times, higher temperatures) or the use of a stronger electrophile.

Key Transformation: Hydrazone Formation

The condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone is a fundamental and highly reliable transformation.[11][12] This reaction is central to the use of (4-Fluorobenzyl)hydrazine as a building block in organic synthesis.

-

Trustworthiness Note: This protocol incorporates an in-situ liberation of the free hydrazine from its hydrochloride salt, a common and efficient practice. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), and the product can be purified by recrystallization, providing a self-validating system where purity is confirmed by melting point and spectroscopic analysis.

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.77 g, 10.0 mmol, 1.0 eq).

-

Solvent Addition: Add ethanol (30 mL) to the flask and stir to form a suspension.

-

Base Addition: Add triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 eq) dropwise to the suspension. Stir for 15 minutes at room temperature. The TEA acts as a base to neutralize the HCl and liberate the free (4-Fluorobenzyl)hydrazine nucleophile.

-

Electrophile Addition: Add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure hydrazone product. Dry the crystals under vacuum.

Caption: Experimental workflow for hydrazone synthesis.

Implications for Bioactivity: A Nod to MAO Inhibition

Benzylhydrazine derivatives are structurally related to known monoamine oxidase (MAO) inhibitors like phenelzine.[13] MAOIs are used to treat depression and anxiety disorders.[14] They work by irreversibly inhibiting the MAO enzyme, which increases the levels of neurotransmitters like serotonin and dopamine in the brain.[13][14] The reactivity of the hydrazine moiety is key to this inhibition. The introduction of a fluorine atom in (4-Fluorobenzyl)hydrazine could modulate this biological activity in several ways:

-

Potency: The altered electronic nature of the molecule could change its binding affinity for the MAO active site.

-

Duration of Action: Enhanced metabolic stability could lead to a longer-lasting inhibitory effect.[5]

-

Selectivity: The fluorine atom could introduce new interactions with the protein that alter its selectivity for MAO-A versus MAO-B isoforms.

The Role of the Hydrochloride Salt Form

(4-Fluorobenzyl)hydrazine is most commonly supplied and handled as its hydrochloride salt for several practical reasons.[15] Free hydrazines can be volatile, toxic, and susceptible to aerial oxidation. Forming the salt creates a stable, non-volatile solid that is significantly easier and safer to store and handle.

From a reactivity standpoint, the salt form renders the hydrazine non-nucleophilic, as the lone pairs are protonated. Therefore, for most reactions where the hydrazine must act as a nucleophile (like the hydrazone formation described above), the addition of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to generate the active free base in situ. In some cases, particularly in acid-catalyzed reactions, the HCl salt itself can participate in the mechanism.[16]

Summary and Outlook

The para-fluorine atom in this compound is not a passive spectator but an active director of the molecule's chemical and physical identity. Its influence is a masterclass in the strategic use of fluorine in chemical design:

-

Electronic Modulation: Through a dominant inductive withdrawal, it tempers the basicity and nucleophilicity of the reactive hydrazine center.

-

Metabolic Shielding: It provides a robust block against CYP450-mediated oxidation, a critical feature for improving the pharmacokinetic profile of potential drug candidates.

-

Physicochemical Tuning: It increases lipophilicity, which can be leveraged to enhance membrane permeability and bioavailability.

By understanding these fundamental principles, researchers and drug development professionals can more effectively utilize this compound and other fluorinated building blocks. The deliberate placement of fluorine allows for a rational, nuanced approach to molecular design, enabling the creation of compounds with optimized reactivity, stability, and biological function.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrazine - Wikipedia [en.wikipedia.org]

- 13. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 15. This compound | 1059626-05-9 [chemicalbook.com]

- 16. chegg.com [chegg.com]

Discovery and history of substituted benzylhydrazines in research

An In-Depth Technical Guide to the Discovery and History of Substituted Benzylhydrazines in Research

Authored by Gemini, Senior Application Scientist

Foreword

The story of substituted benzylhydrazines is not one of linear discovery but of serendipity, keen observation, and the iterative power of medicinal chemistry. From an unexpected side effect in tuberculosis wards to a cornerstone of neuropharmacology, the journey of these molecules encapsulates the very essence of drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the origins, mechanistic understanding, and enduring legacy of substituted benzylhydrazines. We will explore the pivotal experiments, the causal logic behind molecular modifications, and the foundational protocols that continue to inform research today.

Part 1: The Serendipitous Spark - A Hydrazine Derivative for Tuberculosis

The genesis of the benzylhydrazine story begins not with a benzyl group, but with an antitubercular agent, iproniazid.[1][2] In the early 1950s, while treating tuberculosis, clinicians observed that patients administered iproniazid exhibited profound mood elevation and euphoria, effects entirely independent of their physical recovery.[1][3] This serendipitous discovery was a watershed moment, suggesting that neurochemistry could be deliberately modulated to treat depressive illness.[4]

Iproniazid, an isopropyl derivative of isoniazid, was originally synthesized in 1912.[3] Its potent antidepressant properties were formally recognized in 1952, leading to its approval for depression in 1958.[5] Subsequent research quickly established that its mechanism of action was the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[5][6] This discovery not only introduced the first class of effective antidepressants but also gave rise to the "monoamine theory of depression," a foundational hypothesis in neuroscience.[5]

However, the clinical use of iproniazid was short-lived. Concerns over hepatotoxicity led to its withdrawal from most markets in the early 1960s.[7] This setback did not extinguish interest in MAO inhibition; instead, it catalyzed a search for safer, more refined hydrazine derivatives, setting the stage for the emergence of substituted benzylhydrazines.

| Timeline of Key Events in Early MAOI Discovery | |

| 1912 | Isoniazid, a precursor to iproniazid, is first synthesized.[3] |

| 1952 | The antidepressant properties of iproniazid are discovered serendipitously during tuberculosis trials.[5] |

| 1957 | Dr. Nathan Kline publishes the first major report on iproniazid as a "psychic energizer."[1] |

| 1958 | Iproniazid is approved by the FDA for the treatment of depression. |

| 1959 | Isocarboxazid (Marplan), a substituted benzylhydrazine, is approved by the FDA.[8] |

| Early 1960s | Reports of hypertensive crises (the "cheese effect") and hepatotoxicity emerge, leading to a decline in the use of early MAOIs.[1][7] |

| 1968 | The two isoforms of monoamine oxidase, MAO-A and MAO-B, are identified, paving the way for selective inhibitors.[3] |

Part 2: The Rise of Substituted Benzylhydrazines

The clinical success and subsequent failure of iproniazid provided medicinal chemists with a clear directive: retain the MAO-inhibiting hydrazine pharmacophore but modify the molecule to reduce toxicity. This led to the synthesis of numerous analogues, including a class that replaced the isonicotinoyl group of iproniazid with a substituted benzyl moiety.

A prime example of this evolution is Isocarboxazid (Marplan), chemically known as N'-benzyl-5-methylisoxazole-3-carbohydrazide.[8][9][10] Approved in 1959, it represented a significant structural shift. The rationale was to create a molecule that would be metabolized differently than iproniazid, potentially avoiding the formation of toxic metabolites while preserving the crucial interaction with the MAO enzyme. Isocarboxazid, along with phenelzine, became a next-generation hydrazine MAOI that, despite its own set of significant side effects, remained a valuable clinical tool for decades.[11]

The development of these compounds solidified the importance of the arylalkylhydrazine scaffold in MAO inhibition and spurred detailed investigations into their mechanism of action and structure-activity relationships.[12]

Caption: General structure of substituted benzylhydrazines.

Part 3: Mechanism of Action - Irreversible Enzyme Inhibition

Substituted benzylhydrazines function as mechanism-based irreversible inhibitors of both isoforms of monoamine oxidase, MAO-A and MAO-B.[13] The process is not one of simple competitive binding but involves the enzyme catalytically converting the hydrazine into a highly reactive intermediate that permanently inactivates it.

The proposed mechanism proceeds as follows:

-

Initial Binding: The benzylhydrazine inhibitor binds to the active site of the MAO enzyme.

-

Enzymatic Oxidation: The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the hydrazine to a diazene intermediate.[12]

-

Radical Formation: In the presence of molecular oxygen, the diazene is converted into an alkyl radical, releasing nitrogen gas (N₂) and a superoxide anion.[12]

-

Covalent Adduct Formation: This highly reactive arylalkyl radical attacks the FAD cofactor, typically at the N(5) position, forming a stable, covalent bond.[12]

This covalent modification permanently inactivates the enzyme. Cellular activity can only be restored through the synthesis of new MAO enzymes, a process that can take up to two weeks. This irreversible action explains both the long-lasting therapeutic effects and the persistent risk of drug and food interactions associated with this class of compounds.[1]

Caption: Pathway of irreversible MAO inhibition by benzylhydrazines.

Part 4: Structure-Activity Relationships (SAR)

Following the initial discoveries, research focused on optimizing the benzylhydrazine scaffold to enhance potency and, crucially, to introduce selectivity between the MAO-A and MAO-B isoforms.[13]

-

The Benzyl Group: The unsubstituted benzyl ring itself confers potent, non-selective MAO inhibition. Structural studies show that the aromatic ring binds within a hydrophobic cavity near the enzyme's active site.[12][]

-

Ring Substitutions: Adding substituents to the benzyl ring can modulate activity and selectivity. However, the relationships are complex. For instance, in a series of carbohydrazides, replacing the aromatic ring on which the hydrazide is grafted can lead to a significant decline in inhibitory properties.[15]

-

The Hydrazine Moiety: This group is essential for the mechanism of irreversible inhibition. Modifications here, such as acylation (as in isocarboxazid), are critical. The nature of the acyl group significantly influences potency and selectivity. Acylhydrazone-based derivatives, for example, have been shown to be highly potent and selective MAO-B inhibitors.[16]

-

Reversibility vs. Irreversibility: The irreversible nature of early benzylhydrazines led to significant safety concerns. This prompted the development of reversible inhibitors (RIMAs), such as moclobemide, which, while not benzylhydrazines, demonstrated that the dangerous food and drug interactions could be mitigated.[5]

| Compound | Target(s) | IC₅₀ Value (µM) | Notes |

| Selegiline | MAO-B (selective), MAO-A (at higher doses) | ~0.30 (MAO-B), ~12.51 (MAO-A)[17] | A reference selective MAO-B inhibitor. |

| Benzylidenehydrazine derivative 1 | MAO-B | 18.14[17] | A moderately potent benzyl-derived inhibitor. |

| Acylhydrazone derivative BT1 | MAO-B | 0.11[16] | Demonstrates high potency from acylhydrazone scaffold. |

| Acylhydrazone derivative BT5 | MAO-B | 0.11[16] | Shows high potency and selectivity for MAO-B. |

| Unsubstituted Benzylidenehydrazine | α-Amylase | 233.74[18] | Example of activity in a non-MAO context. |

Part 5: Synthetic and Analytical Methodologies

The synthesis and evaluation of substituted benzylhydrazines rely on established organic chemistry principles and bioanalytical assays.

Experimental Protocol 1: Synthesis of Isocarboxazid

This protocol describes a representative synthesis of the benzylhydrazine derivative, isocarboxazid.[19] The causality is clear: a benzylhydrazine nucleophile is reacted with an activated carboxylic acid derivative (an ester) to form the final hydrazide product.

-

Reaction Setup: Charge a suitable reactor at room temperature with methyl 5-methylisoxazole-3-carboxylate (30g), benzylhydrazine dihydrochloride (62.8 g), and n-heptane (450 ml).[19]

-

Base Addition: Slowly add triethylamine (65.6 g) to the suspension via a dropping funnel. The triethylamine acts as a base to deprotonate the benzylhydrazine hydrochloride salt, liberating the free nucleophile.

-

Reaction: Adjust the temperature to approximately 35°C and maintain for 16-24 hours, with stirring. This allows the nucleophilic attack of the benzylhydrazine on the ester carbonyl to proceed to completion. Progress can be monitored by HPLC to confirm the consumption of the starting ester.[19]

-

Workup & Quenching: Cool the suspension to 20°C. Slowly add water (120 ml) to quench any remaining reactive species and to precipitate the product.

-

Isolation: Filter the suspension and wash the collected solid sequentially with water (2 x 60 ml) and n-heptane (2 x 60 ml). This removes water-soluble salts and organic impurities.

-

Drying: Dry the isolated product under vacuum at 50°C to yield Isocarboxazid as a white solid (yields typically >90%).[19]

Caption: A typical workflow for the synthesis of a benzylhydrazine derivative.

Experimental Protocol 2: In Vitro MAO Inhibition Assay (Fluorimetric)

This self-validating protocol is designed to determine the IC₅₀ value of a test compound against MAO-A and MAO-B. It includes positive controls for each enzyme isoform to ensure the assay is performing correctly.

-

Reagent Preparation:

-

Prepare an Assay Buffer (e.g., pH 7.4).[20]

-

Prepare a stock solution of the substrate, p-tyramine (a substrate for both MAO-A and MAO-B).[20]

-

Prepare stock solutions of selective control inhibitors: Clorgyline for MAO-A and Pargyline for MAO-B.[20]

-

Prepare a detection master mix containing a dye reagent (e.g., Amplex Red) and Horseradish Peroxidase (HRP).[20]

-

Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM).

-

-

Assay Procedure (96-well plate format):

-

To separate wells, add a solution containing recombinant human MAO-A or MAO-B enzyme.[21]

-

Add the serially diluted test compound to the respective wells. For control wells, add either buffer (negative control) or a saturating concentration of the appropriate selective inhibitor (positive control).

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[20]

-

Initiate the reaction by adding the p-tyramine substrate.

-

Immediately add the detection master mix. The MAO reaction produces H₂O₂, which, in the presence of HRP, reacts with the dye to produce a fluorescent product.[20]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the background fluorescence (wells with selective inhibitor).

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Part 6: Beyond Antidepressants - Modern Research Applications

While the historical fame of benzylhydrazines is tied to depression, the versatility of the chemical scaffold has allowed for its exploration in numerous other therapeutic areas. The ability of the hydrazine moiety to interact with biological targets and serve as a versatile synthetic intermediate makes it a valuable starting point for drug discovery.[][22][23]

-

Oncology: Hydrazine and hydrazone derivatives have been investigated for their anticancer properties.[2] The mechanism often involves inhibiting enzymes critical for cancer cell proliferation or inducing apoptosis.[22]

-

Neurodegenerative Diseases: Given their primary interaction with MAO, which is implicated in the pathology of Parkinson's and Alzheimer's diseases, benzylhydrazines continue to be explored as neuroprotective agents.[13][24] Selective MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease.[5]

-

Antimicrobial and Anti-inflammatory Agents: The hydrazine scaffold is present in a wide range of biologically active molecules, and novel derivatives are continuously being synthesized and tested for antimicrobial and anti-inflammatory activity.[22]

-

Antidiabetic Research: Benzylidenehydrazine derivatives have been shown to inhibit enzymes like α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes.[18]

Conclusion

The discovery of substituted benzylhydrazines and their predecessors represents a triumph of scientific observation and chemical innovation. Born from an unexpected clinical finding, this class of compounds fundamentally altered our understanding of depression and its treatment. While the use of the original, non-selective, irreversible inhibitors has waned due to safety concerns, their legacy is undeniable. They provided critical tools for neuropharmacology research, laid the groundwork for the monoamine hypothesis of depression, and continue to serve as a versatile and valuable scaffold for the discovery of new therapeutic agents across a spectrum of diseases. The ongoing research into novel hydrazine derivatives ensures that their story is far from over.

References

- 1. psychiatrictimes.com [psychiatrictimes.com]

- 2. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 3. journals.healio.com [journals.healio.com]

- 4. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. cdn.mdedge.com [cdn.mdedge.com]

- 7. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isocarboxazid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 11. medkoo.com [medkoo.com]

- 12. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. scholars.aku.edu [scholars.aku.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ISOCARBOXAZID (200 MG) synthesis - chemicalbook [chemicalbook.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 22. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]

- 23. News - Pharmaceutical Market Update: Innovation in Hydrazine Derivatives [xinchem.com]

- 24. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Fluorinated Pyrazole Derivatives Utilizing (4-Fluorobenzyl)hydrazine Hydrochloride

Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antidepressant properties.[1][2] The metabolic stability and versatile synthetic accessibility of the pyrazole ring have cemented its status as a "privileged scaffold" in drug design.[1]

A pivotal strategy in contemporary drug development involves the incorporation of fluorine atoms into lead compounds. This approach can significantly enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5] Consequently, the synthesis of pyrazole derivatives bearing fluorinated substituents represents a highly promising avenue for the discovery of novel and more effective therapeutic agents.

This guide provides a detailed examination of the synthesis of pyrazole derivatives using (4-Fluorobenzyl)hydrazine hydrochloride. The primary synthetic route discussed is the Knorr pyrazole synthesis, a robust and widely adopted method involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][6][7][8][9] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and outline methods for the characterization of the resulting fluorinated pyrazole products.

The Knorr Pyrazole Synthesis: Mechanistic Insights

The Knorr pyrazole synthesis is a classical and efficient method for constructing the pyrazole ring. The reaction proceeds via the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound, culminating in the formation of a stable, aromatic pyrazole ring through a dehydration step.[6][8][9] When using this compound, the hydrochloride salt itself contributes to the necessary acidic environment, though an additional acid catalyst like glacial acetic acid can accelerate the reaction.[2][10]

The reaction mechanism can be dissected into several key stages:

-

Initial Nucleophilic Attack & Imine Formation: The more nucleophilic nitrogen of the (4-Fluorobenzyl)hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone (an imine-like) intermediate.[7][10]

-